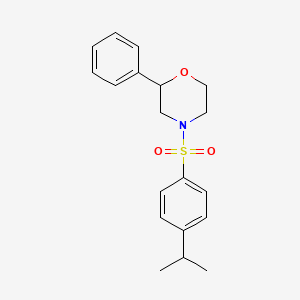
4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . Attached to this ring is a phenyl group (a ring of six carbon atoms, i.e., a benzene ring, minus one hydrogen atom) and a 4-isopropylphenylsulfonyl group. The latter consists of a benzene ring substituted with an isopropyl group (a carbon atom bonded to two hydrogen atoms and one methyl group) and a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon atom) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The morpholine ring and the phenyl rings are likely to contribute significantly to the compound’s overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the morpholine ring, the phenyl group, and the 4-isopropylphenylsulfonyl group. Each of these components could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include the size and shape of the molecule, the types of atoms present, the arrangement of those atoms, and the types of bonds between atoms .Applications De Recherche Scientifique
Reactivity and Application in Organic Synthesis
Studies on the reactivity and application of sulfones, including compounds similar to 4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine, have revealed their utility in organic synthesis. For instance, Meyers et al. (2003) explored the alpha-halogenation of sulfones, demonstrating how the electronic and steric properties of the sulfonyl group influence reactivity and selectivity in radical-anion mediated reactions. Such sulfones are valuable intermediates in synthesizing halogenated derivatives, which serve as precursors for further functional group transformations in organic synthesis. This research highlights the utility of sulfones in developing novel synthetic routes and elucidating reaction mechanisms (Meyers et al., 2003).
Environmental and Material Applications
Sulfone derivatives also find applications in environmental and material sciences. Chen et al. (2016) demonstrated the functionalization of graphene oxide with sulfydryl and amino groups to enhance its adsorption capacities for methylene blue and copper ions. This study showcases the potential of sulfone-modified materials in water treatment and purification technologies, offering a promising approach for removing toxic dyes and heavy metals from water sources (Chen et al., 2016).
Fuel Cell Technology
In the field of fuel cell technology, sulfonated polyimides derived from sulfone-containing monomers have been researched for their application as polyelectrolytes. Fang et al. (2002) synthesized a series of sulfonated polyimides demonstrating excellent proton conductivity and water stability, key attributes for effective fuel cell operation. These materials contribute to the development of more efficient and durable fuel cells, highlighting the role of sulfone derivatives in advancing renewable energy technologies (Fang et al., 2002).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-phenyl-4-(4-propan-2-ylphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-15(2)16-8-10-18(11-9-16)24(21,22)20-12-13-23-19(14-20)17-6-4-3-5-7-17/h3-11,15,19H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYPKZDEICXDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
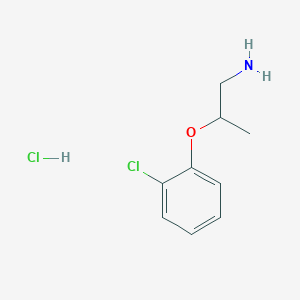

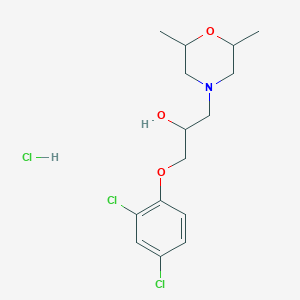

![(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2612311.png)



![3-[(4-benzylpiperidino)carbonyl]-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2612319.png)
![5-Methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2612321.png)
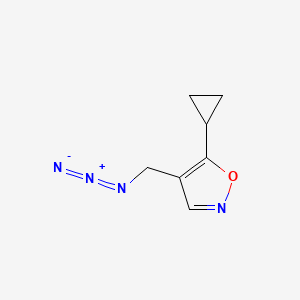
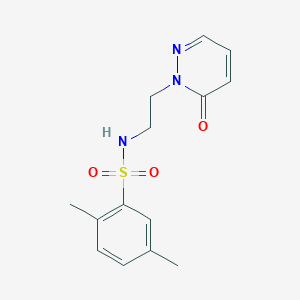
![3-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2612326.png)
![methyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2612328.png)
